molecular formula C9H11N3O B6204770 4-(pyridin-2-yl)piperazin-2-one CAS No. 1854289-81-8

4-(pyridin-2-yl)piperazin-2-one

Cat. No.: B6204770
CAS No.: 1854289-81-8
M. Wt: 177.20 g/mol
InChI Key: GBRIGSKHNNGYQG-UHFFFAOYSA-N
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Description

Historical Perspectives and Initial Academic Interest in Piperazin-2-one (B30754) and Pyridine (B92270) Scaffolds

The academic journey of the two core components of 4-(pyridin-2-yl)piperazin-2-one began at different points in history, eventually converging in the synthesis of hybrid structures.

The pyridine scaffold has a rich history in organic chemistry. Its name is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). The initial isolation of a pyridine-based compound from picoline occurred in 1846. The definitive structure of this aromatic heterocycle was later established through the work of Wilhelm Körner in 1869 and James Dewar in 1871. A major milestone in its synthesis was the development of the Hantzsch pyridine synthesis in 1881, a method that demonstrated the reaction of a β-keto acid with an aldehyde and ammonia.

The piperazine (B1678402) scaffold , the parent structure of piperazin-2-one, also has historical roots in medicinal use. It was first employed in the 19th century for treating gout. nih.gov Its name was coined due to its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant. nih.gov By the 1950s, piperazine was recognized for its effectiveness as an anthelmintic agent, particularly for treating threadworm infections in children. researchgate.net This established piperazine as a molecule of significant therapeutic interest. The subsequent academic exploration of piperazine derivatives, including oxidized forms like piperazin-2-ones and piperazine-2,5-diones, grew from this foundation, as researchers sought to understand and modify the scaffold to achieve different biological activities. researchgate.net

Significance of the Piperazin-2-one and Pyridine Moieties as Chemical Scaffolds in Contemporary Research

In modern medicinal chemistry, both the pyridine and piperazine scaffolds are considered "privileged structures," meaning they are frequently found in biologically active compounds and approved drugs.

The pyridine moiety is one of the most vital heterocyclic compounds in both organic and medicinal chemistry. Its nitrogen atom provides a key site for hydrogen bonding with biological targets, which can significantly enhance the pharmacokinetic properties of a drug. This feature, along with its ability to improve water solubility, has led to its incorporation into thousands of drug candidates. bohrium.comresearchgate.net Pyridine-based ring systems are integral to a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

The piperazin-2-one moiety , as a derivative of piperazine, is part of a class of heterocycles with immense therapeutic importance. Piperazine itself is the third most common nitrogen-containing heterocycle found in drug discovery. bohrium.com The piperazine ring's two nitrogen atoms often lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.net Derivatives of this scaffold have been developed for a vast range of diseases, including cancer, microbial infections, diabetes, and central nervous system disorders. researchgate.netnih.govnih.gov Specifically, piperazin-2-one based structures are recognized as important components in pharmacologically active agents, such as the anthelmintic drug praziquantel. ontosight.ai Research suggests that compounds featuring the piperazin-2-one core are potential candidates for drug discovery efforts targeting microbial infections, cancer, and neurodegenerative diseases. nih.gov

Overview of the Research Landscape Surrounding Pyridine-Substituted Piperazine Derivatives

The field of medicinal chemistry is actively exploring compounds that, like this compound, link a pyridine ring to a piperazine-based core. This research spans a wide range of therapeutic targets, demonstrating the perceived potential of this structural combination.

The versatility of these hybrid structures is evident in the diverse biological activities reported for related molecules. For instance, pyridazinone derivatives, which are structurally related, have been developed as inhibitors of phosphodiesterase 4 (PDE4), positioning them as potential anti-inflammatory agents. nih.gov The broader class of piperazine derivatives continues to be a fertile ground for discovering new therapeutic agents, with applications ranging from anticancer to antimicrobial and antidepressant medications. researchgate.netresearchgate.netacs.org

Recent advanced research highlights the utility of this structural motif. In the development of novel protein degraders, a rigid 1-(piperidin-4-yl)piperazine (B119527) linker was shown to be effective, underscoring the value of the piperazine core in sophisticated therapeutic modalities. wikipedia.org Furthermore, investigations into compounds for central nervous system disorders have identified piperazine-containing derivatives as potent inhibitors of norepinephrine (B1679862) and dopamine (B1211576) reuptake. nih.gov The combination of a pyridine (or its isomer, pyrazine) with a piperazine ring is a recurring theme in the search for new drugs, with numerous patents covering their use for a multitude of diseases, including infections, inflammation, and cancer.

This active and varied research landscape forms the scientific context for this compound, suggesting that its unique combination of a pyridine head and a piperazin-2-one body positions it as a compound of interest within a well-validated and promising area of drug discovery.

Compound and Scaffold Information

NameTypeKey Research Findings / Significance
Pyridine ScaffoldA privileged scaffold in medicinal chemistry; enhances solubility and pharmacokinetic properties; present in thousands of drug candidates. bohrium.comresearchgate.net
Piperazine ScaffoldThe third most common N-heterocycle in drug discovery; improves bioavailability and ADME properties; used in a wide array of therapeutic areas. researchgate.netbohrium.comresearchgate.netnih.gov
Piperazin-2-one ScaffoldA key derivative of piperazine; a core component of the anthelmintic drug praziquantel; investigated for potential anticancer and neuroprotective properties. ontosight.ainih.gov
Praziquantel Related CompoundAn anthelmintic drug containing a piperazin-2-one moiety. ontosight.ai
Pyridazinone Derivatives Related Compound ClassInvestigated as potential anti-inflammatory agents through PDE4 inhibition. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1854289-81-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-pyridin-2-ylpiperazin-2-one

InChI

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-3-1-2-4-10-8/h1-4H,5-7H2,(H,11,13)

InChI Key

GBRIGSKHNNGYQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=N2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 2 Yl Piperazin 2 One and Its Analogues

Exploration of Diverse Synthetic Routes to the Core Piperazin-2-one (B30754) Structure

The piperazin-2-one ring is a key structural motif that can be assembled through various synthetic strategies, including direct cyclization and multi-step approaches.

Direct Cyclization Approaches to Piperazinones

Direct cyclization methods offer an efficient route to the piperazin-2-one core by forming the heterocyclic ring in a minimal number of steps. These approaches often involve the reaction of bifunctional starting materials that contain the necessary components for ring closure.

One-pot procedures have been developed to streamline the synthesis of piperazin-2-ones. For instance, a three-step sequential protocol starting from an aldehyde can yield 3-aryl/alkyl piperazin-2-ones. acs.org Another one-pot method involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce these heterocycles in good yields and high enantiomeric excess. acs.orgnih.govacs.org This DROC approach has been successfully applied to the synthesis of key intermediates for drugs like Aprepitant. acs.orgnih.gov

Other direct cyclization strategies include:

Jocic-type reactions: Enantiomerically-enriched trichloromethyl-containing alcohols can be regioselectively transformed into 1-substituted piperazinones. researchgate.net

Reductive cyclization: Cyanomethylamino pseudopeptides can undergo reductive cyclization to form the piperazinone ring. researchgate.net

Tandem reductive coupling and SN2-cyclization: This method utilizes a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine to produce N-substituted piperazinones, offering a convenient route for diversity-oriented synthesis. researchgate.net

Stereoselective substitution and spontaneous cyclization: The reaction of α-halo esters with ethylenediamine (B42938) nucleophiles can lead to 3-substituted piperazin-2-ones with good stereoselectivity. researchgate.net

Dieckmann cyclization: Piperazine-2,5-diones can be formed through the Dieckmann cyclization of substructures like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. epa.gov

Table 1: Examples of Direct Cyclization Approaches to Piperazin-2-ones
Starting MaterialsKey Reaction TypeProduct TypeReference(s)
Aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethylenediaminesOne-pot Knoevenagel/asymmetric epoxidation/DROC3-Aryl/alkyl piperazin-2-ones acs.orgnih.govacs.org
Enantiomerically-enriched trichloromethyl-containing alcohols, unsymmetrical 1,2-diaminesJocic-type reaction1-Substituted piperazinones researchgate.net
2-Chloro-N-(2-oxoalkyl)acetamide, primary amineTandem reductive coupling and SN2-cyclizationN-Substituted piperazinones researchgate.net
α-Halo esters, ethylenediamineStereoselective substitution and spontaneous cyclization3-Substituted piperazin-2-ones researchgate.net

Multi-Step Synthetic Strategies Involving Piperazine (B1678402) Ring Formation

Multi-step syntheses provide a versatile and often more controlled approach to complex piperazin-2-one derivatives. These strategies typically involve the sequential construction of the piperazine ring from acyclic precursors.

A common multi-step approach begins with readily available α-amino acids, which can be converted into 1,2-diamines. nih.gov These diamines then serve as key building blocks for the subsequent annulation to form the piperazine ring. For example, optically pure amino acids have been efficiently transformed into 1,2-diamines, which are then used to deliver 2,3-substituted piperazine acetic acid esters in a five-step sequence with high enantiomeric purity. nih.gov

Another strategy involves the reaction of ethylenediamine with chloroacetate (B1199739) or bromoacetate. google.com This process typically occurs in two steps: an initial substitution reaction to form an intermediate, followed by a cyclization step to yield the 2-piperazinone. google.com However, the reactivity of both amino groups in ethylenediamine can lead to side reactions and complicate product separation. google.com To circumvent this, chloroethylamine can be used as an alternative to ethylenediamine, which offers better reaction selectivity and simpler purification. google.com

The formation of the piperazine ring is a crucial step in the synthesis of many pharmaceuticals. nih.govnih.gov For instance, the synthesis of piperazine-containing drugs often involves building the piperazine ring from a primary amino group via the catalytic reductive cyclization of dioximes. nih.gov This method relies on the sequential double Michael addition of nitrosoalkenes to amines to create bis(oximinoalkyl)amines, which are then cyclized. nih.gov

N-Substitution and Derivatization Routes for Introducing Pyridine (B92270) Moieties

Once the piperazin-2-one core is synthesized, the pyridine moiety is typically introduced through N-substitution or N-arylation reactions. These reactions involve the formation of a carbon-nitrogen bond between the piperazine nitrogen and the pyridine ring.

A prevalent method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this approach, a piperazin-2-one acts as a nucleophile, attacking an electron-deficient halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for example, proceeds readily due to the electron-withdrawing nitro group, which activates the 2-position for nucleophilic attack. nih.gov

The synthesis of N-arylpiperazines, including pyridyl derivatives, can also be achieved by reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. nih.gov Additionally, N-substituted 1,4-piperazines and N-substituted 1,4-piperazinediones can be synthesized through various methods, including combinatorial approaches for creating libraries of these derivatives for biological screening. scispace.com

Investigation of Advanced Reaction Mechanisms in Synthesis

The synthesis of 4-(pyridin-2-yl)piperazin-2-one and its analogues often employs advanced reaction mechanisms, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired outcomes.

Nucleophilic Substitution Pathways on Piperazine and Pyridine Rings

The formation of the bond between the piperazine and pyridine rings frequently occurs via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on a nitrogen atom of the piperazine ring acts as a nucleophile, attacking an electron-deficient carbon atom on the pyridine ring, typically one bearing a leaving group such as a halogen. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents on the ring. For instance, 2-halopyridines are susceptible to nucleophilic attack, and this reactivity can be enhanced by electron-withdrawing groups. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The subsequent departure of the halide leaving group restores the aromaticity and yields the final N-arylated product. youtube.com

The reaction of piperazine with pentafluoropyridine (B1199360) demonstrates regioselectivity, with substitution occurring preferentially at the para position due to the activating effect of the ring nitrogen. researchgate.net The basicity of the piperazine also plays a role in its nucleophilicity. savemyexams.com

Metal-Catalyzed Coupling Reactions in Pyridine-Piperazine Synthesis

Metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of N-aryl heterocycles, including this compound. Palladium- and copper-based catalytic systems are most commonly employed for these transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. nih.gov The reaction couples an amine (piperazin-2-one) with an aryl halide (e.g., 2-chloropyridine) in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction. researchgate.net

Copper-Catalyzed Ullmann-Goldberg Reaction: This reaction provides an alternative to palladium-catalyzed methods for N-arylation. nih.govorganic-chemistry.org It typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, a base, and often a ligand. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. mdpi.combeilstein-journals.org Nickel-catalyzed amination has also been shown to be effective for the selective N-arylation of piperazine with aryl chlorides. researchgate.net

A cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can also afford piperazinones in good yields. thieme-connect.comthieme.de This one-pot process allows for the formation of three new bonds. thieme-connect.comthieme.de

Table 2: Metal-Catalyzed Coupling Reactions for Pyridine-Piperazine Synthesis
Reaction NameMetal CatalystTypical SubstratesKey FeaturesReference(s)
Buchwald-Hartwig AminationPalladiumPiperazin-2-one, 2-HalopyridineHigh efficiency, broad substrate scope, ligand-dependent. nih.gov
Ullmann-Goldberg ReactionCopperPiperazin-2-one, 2-HalopyridineAlternative to palladium, often requires a base and ligand. nih.govorganic-chemistry.org
Nickel-Catalyzed AminationNickelPiperazine, Aryl ChloridesSelective mono- or di-arylation of piperazine. researchgate.net
Cascade Metal-Promoted CyclizationPalladium/SilverChloro allenylamide, primary amine, aryl iodideOne-pot formation of three bonds to yield piperazinones. thieme-connect.comthieme.de

Cascade and One-Pot Synthetic Methodologies for Piperazin-2-one Derivatives

The synthesis of the piperazin-2-one core, a privileged structure in medicinal chemistry, has been significantly advanced by the development of cascade and one-pot reactions. These methodologies streamline synthetic processes by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste.

A notable cascade, metal-promoted transformation affords piperazin-2-ones in good yields from three components: a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.com This one-pot process facilitates the formation of three new bonds, introducing two points of diversity into the final structure, making it highly suitable for creating libraries of compounds for research. thieme-connect.com The mechanism involves the initial transformation of the chloro allenylamide and an aryl iodide into an electrophilic intermediate, which then reacts with a secondary amino functionality formed in situ. thieme-connect.com

Researchers have also developed methods that, while not directly yielding this compound, illustrate the power of one-pot procedures for related heterocyclic systems. For instance, a three-step, one-pot procedure was developed to reliably produce piperazine-2,6-diones with various N-substituents in high yields. nih.govresearchgate.net Similarly, efficient one-pot, four-component reactions have been established for synthesizing derivatives of pyridin-2(1H)-one, highlighting the broader applicability of such strategies in heterocyclic chemistry. nih.gov

Optimization of Synthetic Conditions and Scalability for Academic Research Purposes

The transition from a novel reaction discovery to a practical synthetic tool for academic research necessitates rigorous optimization of reaction conditions and an assessment of scalability.

For the cascade synthesis of piperazinones from allenylamides, a detailed optimization was performed. thieme-connect.com The study explored the impact of different palladium catalysts, silver salt additives, solvents, and reactant stoichiometry on the reaction yield. It was found that using a combination of a palladium catalyst like Pd(dba)₂/PPh₃ with a silver salt such as AgNO₃ significantly improved yields. thieme-connect.com Increasing the amount of the amine nucleophile also had a positive effect on the reaction's efficiency. thieme-connect.com

Table 1: Optimization of Cascade Reaction for Piperazin-2-one Synthesis

Entry Catalyst System Additive (eq.) Amine (eq.) Yield (%)
1 Pd(dba)₂/PPh₃ - 1.2 41
2 Pd(dba)₂/PPh₃ AgNO₃ (0.5) 1.2 74
3 Pd(dba)₂/PPh₃ AgNO₃ (0.5) 2.0 78
4 PdCl₂(PPh₃)₂ AgNO₃ (0.5) 1.2 65

Data sourced from a study on cascade transformations. thieme-connect.com

While many modern synthetic methods, such as photoredox catalysis, offer powerful ways to construct and functionalize molecules like piperazinones, they can present challenges for scalability. mdpi.com Photoredox reactions, for example, often require long reaction times and their efficiency can be limited by the need for a well-lit surface-to-volume ratio, which is difficult to maintain on a larger scale. mdpi.com For academic research purposes, where gram-scale quantities are often required, these limitations can be significant. A potential solution to this issue is the adoption of flow reactors, which can provide more consistent irradiation and improve reaction efficiency, although transferring reactions from batch to flow processes is not always straightforward. mdpi.com

The scalability of a synthetic process for academic use was demonstrated in the asymmetric synthesis of 3-substituted piperazin-2-ones, where the reaction was successfully scaled up to the 1 mmol level for the starting aldehyde, achieving comparable results to the smaller scale experiments. acs.org

Functional Group Interconversions and Modulations on the this compound Scaffold

Once the core this compound scaffold is assembled, its utility can be greatly expanded through various functional group interconversions and structural modulations. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry research.

A primary area of modification is the C-H functionalization of the piperazine ring. This allows for the introduction of new substituents directly onto the carbon atoms of the heterocycle. mdpi.com Methods such as photoredox catalysis have been employed for the C-H arylation of piperazines. mdpi.com Another strategy involves direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by trapping with a range of electrophiles to install new functional groups. mdpi.com

Systematic modifications of substituents on the piperazine nitrogen have also been explored to fine-tune molecular properties. In one study on a related series of inhibitors, various N-substitutions were investigated to modulate the basicity of the piperazine nitrogen. While some substitutions were well-tolerated, introducing a highly electron-withdrawing trifluoroethyl group led to a significant drop in potency, demonstrating the electronic sensitivity of the scaffold. acs.org

More complex structural modulations involve reactions that build upon the piperazinone core to create bridged bicyclic systems. nih.govresearchgate.net Starting from piperazine-2,6-diones, which are closely related to piperazin-2-ones, researchers have used stepwise allylation, hydroboration, and oxidation to introduce reactive aldehyde side chains. nih.govresearchgate.net These intermediates can then undergo intramolecular cyclization reactions to form rigid, bridged piperazine structures, which are valuable for creating conformationally constrained ligands for biological targets. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Chloro allenylamide
N,N'-dibenzylethylenediamine
Piperazine-2,6-dione
Pyridin-2(1H)-one
N-Boc-piperazine
3-substituted piperazin-2-one
1-[4-Fluoro(²H₄)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-amine
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
8-benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-dione
9-benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

Structural and Conformational Analysis of 4 Pyridin 2 Yl Piperazin 2 One Derivatives

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized 4-(pyridin-2-yl)piperazin-2-one derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the molecular structure.

In ¹H NMR spectra of this compound derivatives, the protons on the pyridine (B92270) ring typically appear as distinct multiplets in the aromatic region (approximately δ 6.5-8.5 ppm). The chemical shifts and coupling constants of these protons provide information about the substitution pattern on the pyridine ring. The protons of the piperazin-2-one (B30754) ring are observed in the aliphatic region (approximately δ 3.0-4.5 ppm). For instance, in the related compound 1-(2-pyridyl)piperazine, the piperazine (B1678402) protons adjacent to the nitrogen atoms show characteristic shifts, which helps in assigning the signals in the target molecule. chemicalbook.com The methylene (B1212753) protons adjacent to the carbonyl group (C=O) in the piperazinone ring are typically deshielded and appear at a downfield chemical shift compared to the other methylene protons.

Table 1: Representative NMR Chemical Shift Data for Aryl Piperazinone Scaffolds This table presents typical chemical shift ranges based on data for analogous structures, as direct experimental data for the parent compound is not widely published.

Atom Position ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Pyridine C2-~157
Pyridine C3~6.6-6.8~107
Pyridine C4~7.5-7.7~137
Pyridine C5~6.6-6.8~113
Pyridine C6~8.1-8.3~148
Piperazinone C=O-~165-170
Piperazinone CH₂ (next to C=O)~3.4-3.6~50
Piperazinone CH₂ (next to N-Py)~4.0-4.2~48
Piperazinone CH₂ (next to NH)~3.1-3.3~45

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula. acs.org Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often yielding the protonated molecular ion [M+H]⁺. acs.org

For this compound (C₉H₁₁N₃O), the exact mass of the neutral molecule is 177.08966 Da. HRMS analysis would look for the corresponding protonated molecule [M+H]⁺ with a theoretical m/z of 178.09749. uni.lu The observation of this ion with high mass accuracy provides strong evidence for the compound's identity.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer structural insights. Common fragmentation pathways for piperazine derivatives include the cleavage of the piperazine ring or the loss of substituents, providing a fingerprint that helps to confirm the structure of the molecule.

Table 2: Predicted m/z Values for this compound Adducts Data predicted by computational algorithms. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₉H₁₂N₃O⁺178.09749
[M+Na]⁺C₉H₁₁N₃NaO⁺200.07943
[M+K]⁺C₉H₁₁N₃KO⁺216.05337
[M-H]⁻C₉H₁₀N₃O⁻176.08293

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound derivatives. The most prominent absorption band is typically the carbonyl (C=O) stretch of the lactam ring, which appears in the region of 1650-1690 cm⁻¹. Other key absorptions include the C-N stretching vibrations of the amine and amide groups (around 1200-1350 cm⁻¹), the N-H stretch of the secondary amine in the piperazinone ring (around 3200-3500 cm⁻¹), and the characteristic C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). Aromatic C-H stretching bands are also observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The pyridine ring is the primary chromophore in this compound. Pyridine and its derivatives typically exhibit strong π → π* transitions at wavelengths below 280 nm. The presence of the piperazin-2-one substituent can cause a slight shift in the absorption maxima (λ_max) and intensity compared to unsubstituted pyridine.

Advanced Crystallographic Investigations

While spectroscopic methods provide data on the molecule in solution or as a bulk sample, X-ray crystallography offers a precise, three-dimensional map of the molecule in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for the parent this compound is not publicly available, studies on closely related compounds, such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine, provide significant insight. acs.org These studies reveal how the molecules pack in the crystal lattice and the nature of their intermolecular interactions. Key interactions often include hydrogen bonds, where the N-H group of the piperazine ring acts as a donor and the nitrogen of the pyridine ring or the carbonyl oxygen can act as acceptors. These interactions, along with weaker C-H···π and π-π stacking interactions involving the pyridine rings, are crucial in stabilizing the crystal structure. acs.org

X-ray diffraction data is invaluable for analyzing the conformational preferences of the flexible piperazin-2-one ring. Consistent with studies on numerous piperazine and piperidinone derivatives, the six-membered piperazin-2-one ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. acs.org

The most common and thermodynamically stable conformation for a six-membered ring is the chair conformation. researchgate.net In many crystal structures of related aryl-piperazine compounds, the piperazine ring is observed in a chair or slightly distorted chair form. acs.orgresearchgate.net In this conformation, substituents on the ring can occupy either axial or equatorial positions. The orientation of the pyridine ring relative to the piperazin-2-one ring is defined by the torsion angle around the C-N bond connecting the two rings. This orientation is influenced by both steric hindrance and electronic interactions between the two ring systems.

Chirality and Stereochemical Considerations in Asymmetric Synthesis and Analysis of Derivatives

The introduction of a substituent on the piperazin-2-one ring of this compound can lead to the formation of a chiral center, resulting in a pair of enantiomers. The stereochemistry of these derivatives is of paramount importance as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure or enriched piperazin-2-one derivatives is a key focus in medicinal chemistry. nih.gov

Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazin-2-ones, which are broadly applicable to the preparation of chiral derivatives of this compound. nih.govdicp.ac.cnrsc.org These strategies primarily involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One prominent approach is the palladium-catalyzed asymmetric hydrogenation of the corresponding pyrazin-2-ol precursors. dicp.ac.cnrsc.org This method allows for the enantioselective reduction of the C=N bond in the pyrazine (B50134) ring to afford chiral piperazin-2-ones with high enantiomeric excess.

Another powerful technique is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This reaction creates a stereocenter at the C3 position of the piperazin-2-one ring with excellent enantiocontrol.

Furthermore, the use of chiral auxiliaries derived from readily available chiral pool sources, such as amino acids, can be employed to direct the stereoselective synthesis of piperazin-2-one derivatives. nih.gov The auxiliary is later removed to yield the desired chiral product.

The analysis of the stereochemical purity of these chiral derivatives is typically performed using chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using chiral solvating or derivatizing agents.

The ability to synthesize and analyze stereochemically defined derivatives of this compound is crucial for investigating their structure-activity relationships and for the development of potentially new therapeutic agents.

Asymmetric Synthesis Strategy Description Key Features
Palladium-Catalyzed Asymmetric HydrogenationEnantioselective reduction of a pyrazin-2-ol precursor. dicp.ac.cnrsc.orgHigh enantioselectivities.
Palladium-Catalyzed Asymmetric Decarboxylative Allylic AlkylationCreation of a C3-stereocenter via allylic alkylation. nih.govnih.govForms quaternary stereocenters.
Chiral Auxiliary-Mediated SynthesisUse of a removable chiral group to direct stereoselective reactions. nih.govUtilizes the chiral pool.

Molecular Interactions and Mechanism of Action Studies of 4 Pyridin 2 Yl Piperazin 2 One Analogues

Ligand-Target Binding Profiling at the Molecular Level

The pyridinylpiperazinone core is a key structural motif in medicinal chemistry, serving as a foundation for ligands targeting various receptors and enzymes. The nature and position of substituents on both the pyridine (B92270) and piperazine (B1678402) rings allow for the fine-tuning of binding affinity and selectivity.

Assessment of Receptor Binding Affinities and Selectivity (e.g., serotonin (B10506), dopamine (B1211576), muscarinic receptors, TRPV1)

Analogues of 4-(pyridin-2-yl)piperazin-2-one have been extensively studied for their interactions with aminergic G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors, which are crucial targets in the treatment of neuropsychiatric disorders.

Serotonin and Dopamine Receptors: Research into novel multi-target ligands for schizophrenia has explored indazole carboxamide derivatives linked to a pyridinylpiperazine moiety. nih.gov Radioligand binding assays on these analogues have determined their affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. For instance, replacing a phenyl ring with a pyridin-2-yl group was found to maintain moderate activity at the D₂ receptor. nih.gov However, substituting the phenyl with a pyridin-3-yl or pyridin-4-yl group led to a significant decrease or complete loss of activity at the 5-HT₂ₐ receptor. nih.gov

In another series, ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl derivatives featuring a substituted pyrid-2(1H)-one moiety were synthesized and evaluated. researchgate.net Compounds with a 5- or 6-phenylsubstituted pyridone ring demonstrated high affinity for the 5-HT₁ₐ receptor, with Kᵢ values of 17 and 38 nM, respectively. researchgate.net Further studies on N-phenylpiperazine analogues have highlighted their potential for achieving high selectivity for the D₃ receptor over the D₂ receptor, a desirable profile for certain therapeutic applications. mdpi.com

Interactive Table: Binding Affinities (Kᵢ, nM) of Selected Pyridinylpiperazine Analogues at Serotonin and Dopamine Receptors

Compound/Analogue TypeD₂ Receptor (Kᵢ, nM)5-HT₁ₐ Receptor (Kᵢ, nM)5-HT₂ₐ Receptor (Kᵢ, nM)Reference
Indazole-carboxamide-propyl-pyridin-2-yl-piperazine 1342241 nih.gov
6-Phenyl-pyridone-ethyl-aryl-piperazine -38>1000 researchgate.net
5-Phenyl-pyridone-ethyl-aryl-piperazine -17>1000 researchgate.net
4-(Thiophen-3-yl)benzamide N-phenylpiperazine (Comp. 6a)256-- mdpi.com
4-(Thiophen-3-yl)benzamide N-phenylpiperazine (Comp. 6a) D₃ affinity1.4-- mdpi.com

Note: Data represents selected examples from different chemical series to illustrate the range of activities.

Muscarinic Receptors: While direct analogues of this compound were not the primary focus, structurally related 4-phenylpyridin-2-one derivatives have been identified as a novel class of positive allosteric modulators (PAMs) of the M₁ muscarinic acetylcholine (B1216132) receptor (M₁ mAChR). nih.gov These compounds demonstrated high selectivity for the M₁ receptor and exhibited a range of activities from robust PAM activity with no agonism to significant allosteric agonism. nih.gov This suggests that the pyridin-2-one scaffold is a viable starting point for developing M₁ modulators.

Elucidation of Enzyme Inhibition Kinetics and Mechanisms (e.g., Sfp-PPTase, urease, ACAT-1, IDO1)

The pyridinylpiperazine framework has also proven effective in the design of enzyme inhibitors.

Urease Inhibition: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a critical survival factor for pathogens like Helicobacter pylori. nih.govfrontiersin.org Several studies have reported on pyridylpiperazine derivatives as potent urease inhibitors. nih.govfrontiersin.orgnih.gov In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated. frontiersin.orgnih.gov The most active compounds, 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(2,4-dichlorophenyl)acetamide (compound 5b ) and N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide (compound 7e ), exhibited IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.orgnih.gov These values are significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.orgnih.gov Another series of 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates also showed promising urease inhibitory activity. nih.gov

Interactive Table: Urease Inhibition by 1-(3-Nitropyridin-2-yl)piperazine Analogues

CompoundIC₅₀ (µM)Standard (Thiourea) IC₅₀ (µM)Reference
5b 2.0 ± 0.7323.2 ± 11.0 frontiersin.orgnih.gov
7e 2.24 ± 1.6323.2 ± 11.0 frontiersin.orgnih.gov
Precursor (3 )3.90 ± 1.9123.2 ± 11.0 frontiersin.orgnih.gov

Note: IC₅₀ represents the half-maximal inhibitory concentration.

In-Depth Molecular Recognition and Binding Mode Analysis

Understanding how these ligands interact with their targets at an atomic level is key to rational drug design. Studies have characterized the specific non-covalent interactions that govern binding.

Characterization of Hydrogen Bonding Networks and Salt Bridges in Ligand-Target Complexes

Hydrogen bonds and salt bridges are fundamental to the specific recognition between a ligand and its biological target. In studies of KRAS inhibitors featuring a phenylpiperazine moiety, X-ray crystallography revealed that the piperazine ring is positioned in a cleft where it can form ionic interactions (salt bridges) with the carboxylic acid side chains of glutamate (B1630785) (Glu62) and aspartate (Asp92) residues. acs.org Crystal structure analysis of 4-(pyrimidin-2-yl)piperazin-1-ium salts, close analogues of the title compound, shows the piperazine nitrogen's ability to act as a hydrogen bond donor, forming N-H···Cl and bifurcated N-H···(O,O) hydrogen bonds in its protonated state. nih.gov This inherent capability is crucial for anchoring the ligand within a binding site. Molecular docking of urease inhibitors also showed that potent compounds form favorable hydrogen bonding interactions with the enzyme's active site. frontiersin.orgnih.gov

Investigation of Hydrophobic Interactions and π-Stacking within Binding Pockets

Aromatic and aliphatic portions of the ligands engage in critical hydrophobic and π-stacking interactions within the often non-polar pockets of protein targets. For bitopic ligands of the cannabinoid receptor type 2 (CB2R) that contain a 2-oxopyridine (B1149257) moiety, the aromatic environment is critical. mdpi.com The 2-oxopyridine ring was found to be surrounded by aromatic residues such as Tryptophan (Trp172) and Phenylalanine (Phe197), indicating favorable π-stacking interactions. mdpi.com In the context of KRAS inhibitors, the piperazine ring was observed to engage in CH-π interactions with a histidine residue (His95), further stabilizing the ligand-protein complex. acs.org

Exploration of Allosteric Modulation versus Orthosteric Binding Site Interactions

Ligands can exert their effects by binding to the primary (orthosteric) site, where the endogenous substrate or agonist binds, or to a secondary (allosteric) site, which modulates the protein's function indirectly. nih.gov The pyridin-2-one scaffold has been featured in ligands demonstrating both types of interactions.

Orthosteric drugs typically compete directly with the endogenous ligand, while allosteric modulators bind to a different site, altering the protein's conformation and its affinity for the orthosteric ligand. nih.gov This can offer advantages such as higher selectivity, as allosteric sites are generally less conserved than orthosteric sites across protein families. nih.gov

Derivatives of 4-phenylpyridin-2-one act as positive allosteric modulators (PAMs) at the M₁ muscarinic receptor, enhancing the effect of the natural agonist, acetylcholine, without binding to its site. nih.gov In contrast, research on bitopic ligands for the CB2R has explored molecules designed to simultaneously interact with both the orthosteric and an allosteric site. mdpi.com These "dualsteric" or "bitopic" ligands can offer unique pharmacological profiles, combining the affinity of an orthosteric binder with the selectivity of an allosteric modulator. mdpi.com This approach highlights the versatility of the pyridin-2-one structure in creating sophisticated molecular probes and potential therapeutics that can fine-tune receptor activity rather than simply blocking it.

Structure-Based Approaches to Understanding Intrinsic Activity and Efficacy at a Molecular Level

The intrinsic activity and efficacy of therapeutic agents are fundamentally governed by their three-dimensional structure and the resulting interactions with biological targets. For analogues of this compound, structure-based approaches, including molecular docking and comparative molecular field analysis, have been instrumental in elucidating the key structural features that determine their pharmacological profiles. These studies provide a molecular-level understanding of how modifications to the pyridinylpiperazine scaffold influence target binding and functional activity.

A critical structural element in many analogues is the piperazine ring, which often adopts a stable chair conformation. nih.gov The orientation of substituents on this ring, as well as the dihedral angle between the pyridine and any other aromatic rings, significantly impacts how the molecule fits into a target's binding pocket. nih.gov The versatile nature of the six-membered piperazine ring, with its two opposing nitrogen atoms, allows for extensive chemical modification to optimize pharmacological activity for a wide range of diseases. researchgate.net

Research into derivatives targeting various receptors and enzymes has revealed specific structure-activity relationships (SAR). For instance, in the development of pan-KRAS inhibitors, optimization of a phenyl piperazine core showed that introducing an axial methyl substituent could enhance potency tenfold by exploiting a small subpocket in the protein. acs.org Further investigation into N-substitutions with varied electronic properties was used to fine-tune the basicity of the piperazine nitrogen, a critical factor for interaction strength. acs.org

Table 1: Effect of Phenyl Piperazine Ring System Modifications on KRAS Inhibition

Compound Modification Target Interaction Exploit Potency Change
Introduction of axial methyl substituent Addresses a small subpocket formed by Tyr96 and Asp92 10-fold enhancement
N-methylation Tolerated substitution No significant impact
Switch from pyridine to pyrimidine (B1678525) Further investigation of N-substitutions Small improvement

In studies of dual-target ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the choice between a piperazine and a piperidine (B6355638) core was found to be a decisive factor for activity. Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core displayed significantly lower affinity for the σ1R compared to their piperidine counterparts. nih.gov Molecular modeling suggests this difference arises from altered protonation states at physiological pH, which affects how the molecule interacts with key receptor residues. nih.gov

Similarly, in the pursuit of novel glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, molecular docking studies of pyrimidin-4-one derivatives bearing a piperazine ring were crucial. nih.gov These analyses identified a key hydrogen bond formation between the ligand and the amino acid Val-135 within the active site of GSK-3β, an interaction essential for potent inhibitory activity. nih.gov The compound 3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one emerged as a potent inhibitor based on this interaction. nih.gov

Table 2: Structure-Activity Relationship of FPMINT Analogues as ENT Inhibitors

Compound Modification from FPMINT ENT1 IC50 (µM) ENT2 IC50 (µM) Selectivity
2b Naphthalene (B1677914) replaced with methyl-benzene 12.68 2.95 ENT2
3a Fluorophenyl replaced with phenyl No effect No effect N/A
3b Naphthalene replaced with chloro-benzene 1.65 No inhibition ENT1
3c Naphthalene replaced with ethyl-benzene 2.38 0.57 ENT2

Data sourced from a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters. polyu.edu.hk

Structure-activity relationship studies on analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), further highlight the importance of specific substitutions. Replacing the naphthalene moiety of FPMINT with a benzene (B151609) ring abolished inhibitory effects on both ENT1 and ENT2. polyu.edu.hk However, adding specific groups back to this benzene ring could selectively restore activity. For example, a meta-chloro group restored ENT1 inhibition but not ENT2, while a meta-methyl or para-ethyl group regained inhibitory activity for both transporters. polyu.edu.hk These findings demonstrate that even subtle changes to the molecular structure can dramatically alter the efficacy and selectivity profile of pyridinylpiperazine analogues. Molecular docking analyses suggested that the most potent of these new analogues, compound 3c, likely binds at a different site in ENT1 than conventional inhibitors, acting as an irreversible, non-competitive inhibitor. polyu.edu.hk

These examples underscore the power of structure-based approaches in medicinal chemistry. By visualizing and modeling ligand-target interactions, researchers can rationally design analogues of this compound with improved potency, selectivity, and desired pharmacological effects.

Structure Activity Relationship Sar and Ligand Design Principles Around the 4 Pyridin 2 Yl Piperazin 2 One Core

Systematic Evaluation of Substituent Modifications on Molecular Interactions and Selectivity

The exploration of structure-activity relationships (SAR) by modifying substituents on both the pyridine (B92270) and piperazin-2-one (B30754) rings is fundamental to optimizing ligand properties. Research has shown that even minor chemical alterations can profoundly impact binding affinity and selectivity.

Modifications to the piperazine (B1678402) ring, particularly at positions not occupied by the pyridine or ketone groups, are critical. For instance, in related piperazine-containing scaffolds, introducing small alkyl groups, such as methyl or ethyl, can influence activity. Studies on piperazinyl quinazolin-4-(3H)-one derivatives, which share the piperazine core, revealed that small alkyl groups at position 3 of the quinazolinone scaffold and a 3-methyl-piperazin-1-yl- or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2 resulted in compounds with single-digit nanomolar affinities for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Conversely, unsubstituted piperazin-1-yl derivatives often show reduced activity, highlighting the importance of these substitutions for optimal interaction. nih.gov

On the pyridine ring, substitutions can modulate electronic properties and provide additional interaction points with the target protein. In the development of inhibitors for bacterial phosphopantetheinyl transferase (PPTase), a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides were synthesized. The general trend suggested that electron-withdrawing groups on a connected phenyl ring were preferred, with many such analogs exhibiting submicromolar potency. acs.org When considering the pyridine ring itself, the position of nitrogen is crucial; for example, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity for the σ1 receptor compared to those with a piperidine (B6355638) core, a difference attributed to changes in the protonation state at physiological pH. nih.gov

The following table summarizes the effects of various substitutions on related piperazine scaffolds, illustrating these principles.

Scaffold/Series Target Substitution Effect on Activity Reference
Piperazinyl quinazolin-4-(3H)-oneCavα2δ-13-methyl or 3,5-dimethyl on piperazineIncreased affinity (nanomolar range) nih.gov
Piperazinyl quinazolin-4-(3H)-oneCavα2δ-1Unsubstituted piperazineDecreased activity nih.gov
4-(pyridin-4-yl)piperazin-1-ylσ1 ReceptorPiperazine core (vs. piperidine)Significantly lower affinity nih.gov
Pyridyl-piperazinyl-piperidineCXCR3 Receptor2'(S)-ethyl on piperazineHigh affinity (IC50 = 0.2 nM) researchgate.net
1-Aryl-4-(phenylarylmethyl)piperazinesDopamine (B1211576) D2 / Serotonin (B10506) 5-HT1AVaried aryl substitutionsModulated partial agonism/antagonism nih.gov

Strategic Bioisosteric Replacements in the Piperazin-2-one and Pyridine Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.combaranlab.org This strategy has been effectively applied to scaffolds containing piperazine and pyridine rings.

The piperazine ring itself is often a target for bioisosteric replacement to fine-tune basicity, lipophilicity, and conformational rigidity. enamine.net A common replacement is the piperidine ring. In a series of dual-target ligands for the histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperidine with a piperazine in the core structure (comparing compounds 4 and 5 in the study) led to a dramatic drop in affinity for the σ1 receptor (Ki changing from 3.64 nM to 1531 nM). nih.gov This highlights how the presence of the second nitrogen atom in piperazine significantly alters the molecule's properties. Other bioisosteres for piperazine include spirodiamines, which have been shown to beneficially affect activity and reduce cytotoxicity in parent compounds like Olaparib. enamine.net

For the pyridine moiety, replacement with other aromatic or heteroaromatic rings is a common strategy. Phenyl, thiophene, or other substituted pyridyl rings can be considered bioisosteres. cambridgemedchemconsulting.com In the development of c-Met kinase inhibitors, a benzene (B151609) ring in the parent compound cabozantinib (B823) was replaced with a pyridine ring. mdpi.com This bioisosteric swap resulted in a new compound (compound 4 in the study) that retained potent inhibitory activity (IC50 of 4.9 nM, comparable to cabozantinib's 5.4 nM), demonstrating the utility of pyridine as a bioisostere for a phenyl group. mdpi.com Conversely, replacing the pyridine with a more substituted trimethylpyridine ring was detrimental to activity. mdpi.com In other instances, a pyrimidine (B1678525) ring has been used to replace pyridine, which in some cases led to a small improvement in potency. acs.org

Parent Moiety Bioisosteric Replacement Target System Observed Outcome Reference
PiperidinePiperazineHistamine H3 / σ1 ReceptorsDrastic reduction in σ1 receptor affinity nih.gov
PiperazineSpirodiaminePARP (in Olaparib)Improved activity, reduced cytotoxicity enamine.net
PhenylPyridinec-Met KinasePotent inhibitory activity retained mdpi.com
PyridinePyrimidineKRASSmall improvement in potency acs.org
Lactone Ring1,3-BenzodioxoleMuscarinic ReceptorsImproved inhibition values nih.gov

Design Strategies for Modulating Receptor/Enzyme Selectivity and Binding Affinity

Achieving high selectivity for a specific receptor or enzyme subtype is a primary goal in drug design to minimize off-target effects. For the 4-(pyridin-2-yl)piperazin-2-one core and related structures, several strategies are employed to enhance selectivity and affinity.

One key strategy involves exploiting subtle differences in the amino acid composition of binding pockets between receptor subtypes. By adding or modifying substituents, a ligand can be tailored to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the desired target while creating steric or electronic clashes with off-targets. For example, in the development of selective inhibitors for cyclin-dependent kinases 4 and 6 (CDK4/6), a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold was optimized. acs.orgnih.gov Introducing an ionizable piperazine group onto the pyridine ring was a critical step that led to excellent potency and high selectivity for CDK4/6 over other CDKs like CDK1, CDK2, CDK7, and CDK9. acs.org

Another approach is to modulate the basicity (pKa) of the piperazine nitrogen atoms. The protonation state of the piperazine ring at physiological pH is critical for its interaction with acidic residues like aspartate in the binding site. In one study, reducing the basicity of a piperazine nitrogen by introducing a trifluoroethyl residue resulted in a more than 100-fold decrease in potency, demonstrating the sensitivity of the binding affinity to the electronic properties of the piperazine substituent. acs.org

Furthermore, achieving a balance between different receptor activities is a strategy for developing drugs with a specific polypharmacological profile, such as atypical antipsychotics. In a study of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural modifications led to compounds with varying degrees of partial agonism or antagonism at both dopamine D2 and serotonin 5-HT1A receptors. nih.gov This fine-tuning allowed for the identification of a candidate with a desired profile of equipotent D2 receptor antagonism and 5-HT1A receptor agonism. nih.gov

Application of Scaffold Hopping and Scaffold Extension Methodologies in Chemical Biology Research

Scaffold hopping and extension are powerful techniques used to discover novel chemical series with improved properties while retaining the key binding features of an original ligand.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D orientation of essential functional groups. This can lead to compounds with better physicochemical properties, novel intellectual property, and different side-effect profiles. researchgate.net A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based dual leucine (B10760876) zipper kinase (DLK) inhibitor into a pyrazole (B372694) core. nih.gov This hop resulted in a new series of inhibitors with improved properties and potent, selective, and brain-penetrant activity. nih.gov Similarly, a scaffold hopping approach was used to discover novel pyridine-based CDK2 inhibitors from a different chemical starting point, leading to a potent and selective compound. nih.gov

Scaffold extension , by contrast, involves adding new fragments or substituents to an existing scaffold to probe for additional binding pockets or interactions. This can lead to significant improvements in affinity and selectivity. An example can be seen in the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels. Starting from a micromolar hit, exploration and extension of different positions of a piperazinyl quinazolin-4-(3H)-one scaffold led to derivatives with single-digit nanomolar affinities. nih.gov A final modification of the central quinazolinone scaffold to a pyrido[4,3-d]pyrimidin-4(3H)-one represents a scaffold hop that yielded a compound with high selectivity and an improved in vivo profile. nih.gov

These methodologies are crucial for navigating chemical space and escaping the confines of an initial lead structure, ultimately facilitating the discovery of next-generation chemical probes and therapeutic candidates.

Advanced Analytical Techniques for Research Oriented Characterization of 4 Pyridin 2 Yl Piperazin 2 One and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in the research-oriented characterization of 4-(pyridin-2-yl)piperazin-2-one and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. In a typical research setting, a reversed-phase HPLC (RP-HPLC) method would be developed and validated to ensure its accuracy, precision, and linearity. nih.govresearchgate.net

The purity of a synthesized batch of this compound can be determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially minor peaks indicating impurities. The peak area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity, with values of ≥95% often required for subsequent biological testing. acs.org

For quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound. The peak areas of the standards are plotted against their concentrations, and a linear regression analysis is performed. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. This is essential for determining reaction yields and preparing solutions of known concentrations for further experiments. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Analysis of Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, this technique becomes highly valuable for the analysis of its volatile derivatives. In research, synthetic modifications of the parent compound might yield more volatile analogues, or derivatization can be intentionally performed to make the compound amenable to GC analysis.

GC, particularly when coupled with a mass spectrometer (GC-MS), provides exceptional separation efficiency and definitive identification of volatile compounds. researchgate.net For instance, if a synthetic route involves volatile intermediates or byproducts, GC-MS can be used to monitor their presence and consumption during the reaction.

The process involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

Derivatization Strategies for Enhanced Detection and Specific Analysis

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical technique. In the context of this compound research, derivatization can significantly enhance detectability in both spectrophotometric and mass spectrometric analyses. researchgate.net

Application of Derivatization Reagents in Spectrophotometric Analysis

Spectrophotometry, which measures the absorption of light by a compound, can be a simple and rapid method for quantification. However, if this compound has a low molar absorptivity at convenient wavelengths, derivatization can be employed to attach a chromophore (a light-absorbing group) to the molecule.

For instance, reagents that react with the secondary amine in the piperazine (B1678402) ring can be used. One such reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with amines to form a highly colored derivative that can be detected at visible wavelengths with high sensitivity. researchgate.netresearchgate.net Another approach involves the use of sulphophthalein dyes, which can form ion-pair complexes with nitrogen-containing compounds, leading to a significant color change that can be measured spectrophotometrically. nih.gov This strategy allows for the quantification of the compound at much lower concentrations than would be possible with the underivatized molecule.

Table 2: Common Derivatization Reagents for Spectrophotometric Analysis of Amines

ReagentFunctional Group TargetedResulting Derivative
4-Chloro-7-nitrobenzofuran (NBD-Cl) Primary and secondary aminesUV-active derivative
Sulphophthalein Dyes (e.g., Bromocresol Green) Nitrogen-containing compoundsColored ion-pair complex
Dansyl Chloride Primary and secondary aminesFluorescent derivative

Enhancement of Mass Spectrometry Sensitivity through Derivatization

Mass spectrometry (MS) is a highly sensitive and specific technique, but its performance can be further improved through derivatization. For this compound, derivatization can enhance ionization efficiency, leading to stronger signals and lower limits of detection. nih.gov

Derivatization reagents can be designed to introduce a permanently charged group or a group that is easily ionizable into the target molecule. This is particularly useful for electrospray ionization (ESI), a common ionization technique in liquid chromatography-mass spectrometry (LC-MS). For example, reacting the piperazine nitrogen with a reagent that introduces a quaternary ammonium (B1175870) group would result in a derivative that is already charged, leading to a significant enhancement in the ESI-MS signal. researchgate.net

Furthermore, derivatization can be used to improve the fragmentation of the molecule in tandem mass spectrometry (MS/MS), leading to more specific and reliable quantification in complex biological matrices. nih.gov Studies have shown that piperazine-based derivatizing agents can significantly improve the ionization efficiency of peptides in mass spectrometry. sigmaaldrich.com

Quantitative Analysis Techniques for Reaction Monitoring and Yield Determination in Academic Synthesis

In an academic research environment, the synthesis of novel compounds like this compound and its derivatives involves careful monitoring of the reaction progress and accurate determination of the final product yield. researchgate.netnih.gov

Reaction monitoring is often performed using thin-layer chromatography (TLC) for a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more precise monitoring, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC or GC-MS. This provides quantitative data on the concentration of reactants and products over time, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. acs.org

Once the reaction is complete, the crude product is purified, typically by flash column chromatography. The final yield of the purified this compound is then determined by weighing the isolated product. The purity of the final compound is confirmed by HPLC, and its structure is verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The accurate determination of yield and purity is crucial for the reproducibility of the synthesis and for ensuring that the compound is suitable for subsequent biological or chemical studies. nih.gov

Table 3: Analytical Techniques in the Synthetic Workflow of this compound

Stage of SynthesisAnalytical TechniquePurpose
Reaction Monitoring Thin-Layer Chromatography (TLC)Qualitative assessment of reaction progress
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of reactants and products
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile intermediates and byproducts
Purification Flash Column ChromatographyIsolation of the target compound
Yield Determination Gravimetric Analysis (Weighing)Measurement of the amount of isolated product
Purity & Identity Confirmation High-Performance Liquid Chromatography (HPLC)Assessment of final product purity
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation
Mass Spectrometry (MS)Confirmation of molecular weight

Future Directions and Emerging Research Avenues for the 4 Pyridin 2 Yl Piperazin 2 One Scaffold

Development of Novel and Sustainable Synthetic Methodologies for Derivatives

Future synthetic research concerning the 4-(pyridin-2-yl)piperazin-2-one scaffold is trending towards the adoption of greener and more efficient methodologies. Classical synthetic routes are being challenged by modern techniques that offer higher yields, reduced waste, and greater molecular diversity. museonaturalistico.itresearchgate.net

A key area of development is the use of photoredox catalysis for C–H functionalization of the piperazine (B1678402) ring. mdpi.com These methods, often employing iridium-based or organic photocatalysts, allow for the direct introduction of aryl or alkyl substituents onto the piperazine core under mild conditions, bypassing the need for pre-functionalized starting materials. mdpi.com Techniques such as the CarboxyLic Amine Protocol (CLAP) have shown high efficiency in creating diverse C2-substituted piperazines through decarboxylative cyclization, a method that could be adapted for piperazinone synthesis. mdpi.com

Synthetic StrategyDescriptionPotential Advantages
Photoredox C–H Functionalization Uses light-absorbing catalysts (e.g., Iridium complexes, organic dyes) to activate C-H bonds on the piperazine ring for direct coupling with other molecules. mdpi.comMild reaction conditions, high functional group tolerance, avoids pre-functionalization steps. mdpi.com
Cascade Reactions Multi-step transformations that occur sequentially in a single pot, enabling the rapid construction of complex molecules from simple starting materials. researchgate.netIncreased efficiency, reduced waste, ideal for combinatorial synthesis. researchgate.net
Sustainable Catalysis Employs earth-abundant metal catalysts or metal-free organic catalysts to reduce reliance on toxic and costly heavy metals. mdpi.comLower environmental impact, reduced cost, alignment with green chemistry principles. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action in Chemical Biology

The piperazine moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate pharmacokinetic properties and interact with a wide range of biological targets. nih.govnih.gov While derivatives of the this compound scaffold have been investigated for certain activities, there is vast potential to explore new therapeutic areas and uncover novel mechanisms of action.

Future research will likely focus on screening derivatives against a broader array of biological targets. The structural versatility of the scaffold makes it a candidate for inhibiting enzymes such as urease, which is implicated in bacterial infections like those caused by Helicobacter pylori, or dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. nih.govnih.gov Beyond enzyme inhibition, these compounds could be developed as modulators of receptors (e.g., serotonin (B10506), dopamine) or ion channels, areas where other piperazine-containing molecules have found success. nih.govnih.gov

A deeper understanding of the mechanism of action is crucial. This involves moving beyond simple binding assays to study how these compounds modulate cellular signaling pathways, gene expression, and other downstream biological processes. researchgate.netresearchgate.net For instance, certain piperazine derivatives are known to affect the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways, which are central to cell proliferation and inflammation. researchgate.net Investigating how the this compound scaffold influences these and other pathways could reveal new therapeutic applications in oncology and immunology.

Potential Target ClassExample(s)Therapeutic Relevance
Enzymes Urease, Dipeptidyl peptidase-IV (DPP-IV), Monoacylglycerol lipase (MAGL) nih.govnih.govnih.govAnti-bacterial, Anti-diabetic, Neurodegenerative diseases, Cancer nih.govnih.govmdpi.com
Receptors Serotonin (5-HT) receptors, Dopamine (B1211576) receptors, Sigma receptors nih.govnih.govCNS disorders (depression, schizophrenia), Neuropsychiatric disorders nih.govnih.gov
Ion Channels Voltage-gated calcium channels (VGCC) nih.govNeuropathic pain, Epilepsy nih.gov
Signaling Pathways MAPK, NF-κB researchgate.netCancer, Inflammatory diseases researchgate.net

Integration of Advanced Computational Modeling Approaches with Experimental Research

The synergy between computational modeling and experimental research is poised to accelerate the development of novel this compound derivatives. In silico techniques are becoming indispensable for rational drug design, allowing researchers to predict the behavior of molecules and prioritize synthetic efforts. nih.govpharmaceuticaljournal.net

Molecular docking is a key computational tool used to predict how these compounds might bind to the active site of a target protein. nih.govnih.gov Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for biological activity. pharmaceuticaljournal.net This information guides the design of new analogues with improved potency and selectivity. For example, docking studies have been used to understand the binding mode of piperazine derivatives in the active site of DPP-IV and to design more potent inhibitors. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the compound and its target behave over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of the derivatives with their biological activity, further aiding in the design of new compounds. researchgate.net Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for evaluating the drug-like properties of new derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov

Computational MethodApplicationOutcome
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a biological target. nih.govpharmaceuticaljournal.netIdentification of key binding interactions; prioritization of compounds for synthesis. nih.govnih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. nih.govUnderstanding of conformational changes upon binding; assessment of binding stability. nih.gov
QSAR Develops mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.netPrediction of the activity of unsynthesized compounds; guidance for structural optimization. researchgate.net
ADMET Prediction In silico estimation of pharmacokinetic and toxicological properties. nih.govEarly identification of candidates with poor drug-like properties, reducing late-stage failures. nih.gov

Applications in Chemical Probes and Tools for Elucidating Biological Pathways

The this compound scaffold holds promise for the development of chemical probes—specialized molecules designed to study and visualize biological processes in living systems. By incorporating reporter groups, such as fluorophores, or reactive moieties, derivatives can be transformed into powerful tools for chemical biology.

One emerging application is in the creation of fluorescent probes for cellular imaging. nih.gov By attaching a fluorescent group like a naphthalimide to the piperazine scaffold, researchers can create molecules that can enter cells and localize in specific organelles, allowing for the visualization of cellular structures and processes. nih.govacs.org Such probes could be designed to respond to changes in the cellular environment (e.g., pH, specific analytes), providing real-time information about cellular function.

Another avenue is the development of activity-based probes (ABPs). These probes typically feature a reactive group ("warhead") that can form a covalent bond with a specific target, often an enzyme, in its active state. acs.orgacs.org A this compound derivative could serve as the recognition element that directs the probe to its target. By including a reporter tag, these ABPs can be used to identify and quantify the activity of enzymes directly within complex biological samples, offering insights into disease states. The development of such tools could be instrumental in identifying new drug targets and elucidating the mechanisms of complex biological pathways. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(pyridin-2-yl)piperazin-2-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Avoid skin/eye contact and inhalation of dust .
  • Ventilation : Work in a fume hood or well-ventilated area to minimize vapor/mist exposure .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent electrostatic discharge .
  • Storage : Keep in tightly sealed containers in dry, cool environments away from ignition sources .

Q. What synthetic routes are reported for this compound and its analogs?

  • Methodological Answer :

  • Condensation Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution between pyridine-containing amines and activated carbonyl intermediates (e.g., chloroacetyl chloride) .
  • Heterocyclic Coupling : For structurally similar compounds, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed to introduce the pyridinyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in condensation steps but may require strict temperature control (60–80°C) .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency in pyridine functionalization .
  • Workup Strategies : Neutralize acidic byproducts with aqueous NaHCO₃ to prevent decomposition of the piperazinone core .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., pyridin-2-yl vs. pyridin-3-yl substitution) .
  • X-ray Crystallography : Resolves tautomeric forms of the piperazin-2-one ring and confirms hydrogen-bonding patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas for novel derivatives, particularly when isotopic peaks (e.g., Cl/Br) complicate interpretation .

Q. How should researchers address contradictions in spectroscopic data during characterization of novel analogs?

  • Methodological Answer :

  • Dynamic NMR : Detects conformational exchange in the piperazinone ring, which may cause signal splitting in ¹H NMR .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent tautomerization or aggregation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ¹³C NMR shifts and optimize geometry for comparison with experimental data .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during the functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the piperazinone NH with Boc groups to prevent undesired alkylation .
  • Temperature Control : Maintain reactions below 0°C during lithiation steps to avoid ring-opening .
  • Byproduct Monitoring : Use TLC or in-situ IR to detect intermediates (e.g., Schiff bases) and adjust stoichiometry .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer :

  • HPLC-PDA : Employ a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% is typically required .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability in hygroscopic samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.